![molecular formula C11H14F3NO2 B13722685 2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone](/img/structure/B13722685.png)
2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone is a synthetic organic compound characterized by the presence of a trifluoroacetyl group and a dimethylaminomethylene group attached to a cyclohexanone ring
准备方法
Synthetic Routes and Reaction Conditions
One common method is the trifluoroacetylation of cyclohexanone using trifluoroacetic anhydride (TFAA) under mild reaction conditions . The reaction is often catalyzed by trifluoroacetic acid (TFA) and proceeds through the formation of an intermediate trifluoroacetyl cyclohexanone oxime, which undergoes Beckmann rearrangement to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes in microreactors to optimize reaction conditions and improve yield. The use of microreactors allows for precise control over reaction parameters such as temperature, concentration, and residence time, leading to higher efficiency and scalability .
化学反应分析
Types of Reactions
2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group or other reduced forms.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction can produce trifluoromethyl alcohols.
科学研究应用
2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone has several applications in scientific research:
作用机制
The mechanism of action of 2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone involves its interaction with molecular targets through the trifluoroacetyl group. This group can form strong hydrogen bonds and electrostatic interactions with target molecules, enhancing the compound’s binding affinity and specificity . The dimethylaminomethylene group may also contribute to the compound’s reactivity by stabilizing intermediates and transition states during chemical reactions .
相似化合物的比较
Similar Compounds
2-(E)-[Dimethylaminomethylene]-5-(trifluoroacetyl)cyclopentanone: This compound has a similar structure but with a cyclopentanone ring instead of a cyclohexanone ring.
Trifluoromethylated ketones: These compounds share the trifluoroacetyl group and exhibit similar reactivity and applications.
Uniqueness
2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical properties and reactivity. The presence of both the trifluoroacetyl and dimethylaminomethylene groups allows for versatile chemical modifications and applications in various fields .
属性
分子式 |
C11H14F3NO2 |
|---|---|
分子量 |
249.23 g/mol |
IUPAC 名称 |
(2E)-2-(dimethylaminomethylidene)-6-(2,2,2-trifluoroacetyl)cyclohexan-1-one |
InChI |
InChI=1S/C11H14F3NO2/c1-15(2)6-7-4-3-5-8(9(7)16)10(17)11(12,13)14/h6,8H,3-5H2,1-2H3/b7-6+ |
InChI 键 |
KPSZUCBQAYFOAY-VOTSOKGWSA-N |
手性 SMILES |
CN(C)/C=C/1\CCCC(C1=O)C(=O)C(F)(F)F |
规范 SMILES |
CN(C)C=C1CCCC(C1=O)C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


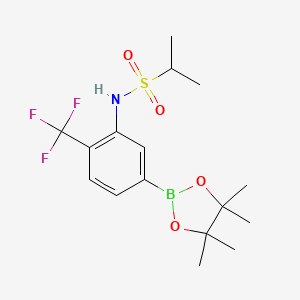
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,10R,12R,13S,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13722614.png)
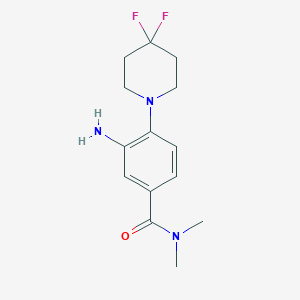
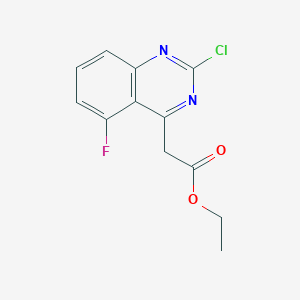
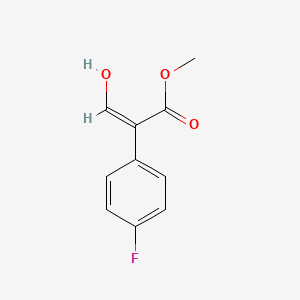


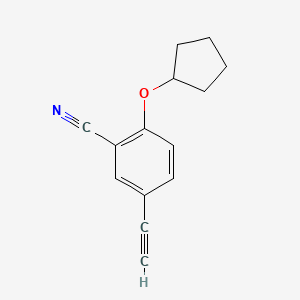
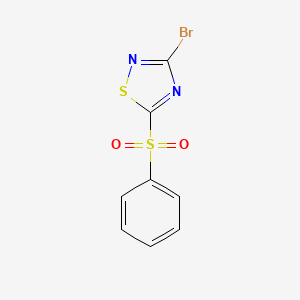
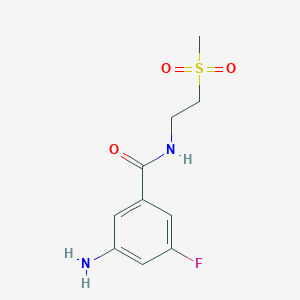
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B13722681.png)

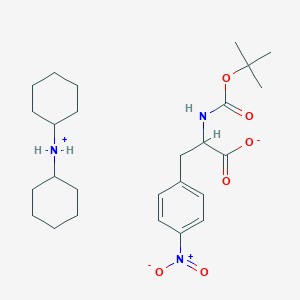
![[3-(Trifluoromethyl)benzyl]carbamodithioic Acid](/img/structure/B13722706.png)
